1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine

Catalog No.
S7256334
CAS No.
M.F
C15H21BrN6
M. Wt
365.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5...

Product Name

1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine

Molecular Formula

C15H21BrN6

Molecular Weight

365.27 g/mol

InChI

InChI=1S/C15H21BrN6/c1-12(15-17-18-19-20(15)2)22-9-7-21(8-10-22)11-13-3-5-14(16)6-4-13/h3-6,12H,7-11H2,1-2H3

InChI Key

KVDMHUMWVIVAQG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=NN1C)N2CCN(CC2)CC3=CC=C(C=C3)Br
1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine (Compound A) is a small molecule chemical compound, also known as TAK-659. It belongs to the class of molecules called piperazine derivatives, which are commonly used in medicines and research studies. Piperazine derivatives have diverse biological activities ranging from antifungal, antibacterial, anticonvulsant, and antidepressant activities.
Compound A is a selective inhibitor of the protein kinase B-cell receptor signaling pathways. It was first synthesized by Takeda Pharmaceutical Company Limited, Japan, for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). It has been in clinical trials since 2013 and showed promising results in preclinical studies, demonstrating potent antitumor activity in cell-lines and animal models.
Compound A has a molecular weight of 401.3 g/mol and a chemical formula of C18H24BrN5. It is a white/off-white solid with a melting point of 164-166°C. It is soluble in DMSO and ethanol, sparingly soluble in water, and insoluble in hexane. Compound A has a pKa of 7.6 and a LogP of 2.5. It is stable under acidic and basic conditions, but undergoes hydrolysis under acidic and neutral conditions.
Compound A is synthesized by a three-step process, as described below:
Step 1: Synthesis of 1-(4-Bromobenzyl)piperazine
1-(4-Bromobenzyl)piperazine is synthesized by reacting piperazine with 4-bromobenzylchloride in a solvent such as DMF or DMSO. The reaction is carried out at room temperature or under reflux conditions, with an appropriate base such as K2CO3 or NaHCO3.
Step 2: Synthesis of 1-(1-Methyltetrazol-5-yl)ethylamine
1-(1-Methyltetrazol-5-yl)ethylamine is synthesized by reacting methyl-5-amino-1H-tetrazole with chloroacetic acid in a solvent such as methanol or ethanol. The reaction is carried out at room temperature or under reflux conditions, with an appropriate base such as NaHCO3 or NaOH.
Step 3: Final Synthesis of 1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine
The final compound A is synthesized by reacting 1-(4-Bromobenzyl)piperazine with 1-(1-Methyltetrazol-5-yl)ethylamine in a solvent such as DMF or DMSO. The reaction is carried out under reflux conditions with an appropriate base such as K2CO3 or NaHCO3.
Compound A can be analyzed using various methods such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and X-ray crystallography. NMR spectroscopy can provide information about the molecular structure, whereas HPLC can be used for purity assessment. MS can provide information about the molecular weight and fragmentation pattern of the compound. X-ray crystallography can be used to determine the crystal structure of the compound.
Compound A has been reported to have potent activity against B-cell malignancies such as CLL, DLBCL, and MCL. It works by inhibiting the protein kinase B-cell receptor signaling pathways. The B-cell receptor signaling pathway is essential for the survival and growth of B-cells, and the dysregulation of this pathway is implicated in the development of B-cell malignancies.
In preclinical studies, Compound A demonstrated selective toxicity towards malignant B-cells while sparing normal B-cells. It also showed synergy with other anticancer therapies such as rituximab and idelalisib. In a phase I clinical trial, Compound A was well-tolerated, and preliminary results showed promising activity against CLL and DLBCL.
Compound A has been shown to be well-tolerated in preclinical and clinical studies. However, like any other chemical compound, it has the potential to cause adverse effects. In preclinical studies, the safety profile of Compound A was assessed by administering the compound to animals at various doses and monitoring for any signs of toxicity or adverse effects. In clinical studies, the safety profile of Compound A was assessed by monitoring patients for any adverse effects.
Compound A has potential applications in scientific experiments as a tool compound for the study of the B-cell receptor signaling pathway. It can also be used to study the molecular mechanisms underlying the pathogenesis of B-cell malignancies. In addition, it can be used to evaluate the efficacy of other anticancer therapies in combination with Compound A.
Compound A is currently in phase II clinical trials for the treatment of CLL and DLBCL. Further studies are ongoing to evaluate the safety and efficacy of Compound A in other B-cell malignancies such as MCL and primary CNS lymphoma. In addition, studies are ongoing to determine the optimal dosing regimen and treatment duration of Compound A.
Compound A has potential implications in various fields of research and industry. In the field of oncology, it has the potential to become a new treatment option for B-cell malignancies, either alone or in combination with other anticancer therapies. In the field of drug discovery, it can serve as a template for the development of other protein kinase inhibitors. In the field of molecular biology, it can be used as a tool compound to study the B-cell receptor signaling pathway, which is involved in various cellular processes such as apoptosis, proliferation, and differentiation.
Despite the promising results of preclinical and clinical studies, Compound A has some limitations that need to be addressed. One limitation is the development of resistance to Compound A in some patients. Another limitation is the potential for off-target effects, which may lead to toxicity and adverse effects. Further studies are needed to address these limitations and optimize the use of Compound A in the treatment of B-cell malignancies.
for research on Compound A include the following:
1. Evaluation of the safety and efficacy of Compound A in other B-cell malignancies such as MCL and primary CNS lymphoma.
2. Identification of biomarkers that predict response to Compound A.
3. Optimization of the dosing regimen and treatment duration of Compound A.
4. Development of combination therapies that include Compound A.
5. Investigation of the molecular mechanisms underlying resistance to Compound A.
6. Development of novel derivatives of Compound A with improved potency and selectivity.
7. Study of the B-cell receptor signaling pathway in normal B-cell development and function.
8. Evaluation of the potential of Compound A as a tool compound for the study of other signal transduction pathways.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

364.10111 g/mol

Monoisotopic Mass

364.10111 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-27-2023

Explore Compound Types